BenchChemオンラインストアへようこそ!

8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol

Cheminformatics Drug design Physicochemical property prediction

This 8-methyl-7-(pyrrolidin-1-yl)quinolin-2(1H)-one reference standard provides a unique chemotype for NPS monitoring. Its specific quinolinone substitution pattern, distinct from naphthoylindoles or indazole carboxamides, is critical for developing dedicated LC-MS/MS methods and authenticating retention times. Crucial for toxicology labs needing to validate assays for emerging synthetic cannabinoids and for computational QSAR model testing.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B11876110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C=C2)N3CCCC3
InChIInChI=1S/C14H16N2O/c1-10-12(16-8-2-3-9-16)6-4-11-5-7-13(17)15-14(10)11/h4-7H,2-3,8-9H2,1H3,(H,15,17)
InChIKeyINVDZJJOHSNJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol: Chemical Identity, Regulatory Classification, and Procurement Profile for a Quinolinone-Based Synthetic Cannabinoid


8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol (CAS 792149-18-9; molecular formula C₁₄H₁₆N₂O; exact mass 228.12600 Da) is a synthetic quinolin-2(1H)-one derivative classified as a new psychoactive substance (NPS) within the synthetic cannabinoid category . The compound features a quinolin-2-ol core with an 8-methyl substituent and a 7-(pyrrolidin-1-yl) group, distinguishing it structurally from both classical cannabinoids and earlier-generation synthetic cannabinoid scaffolds such as naphthoylindoles (e.g., JWH-018) and indazole carboxamides. Its procurement as an analytical reference standard is driven by forensic toxicology and regulatory monitoring requirements rather than therapeutic application.

Why Generic Substitution of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol with Other Synthetic Cannabinoids or Quinolinone Analogs Cannot Be Assumed


Within the synthetic cannabinoid class, small changes in substitution pattern on the quinolinone core profoundly alter cannabinoid receptor binding affinity, intrinsic efficacy (agonist, partial agonist, antagonist, or inverse agonist), and CB1/CB2 selectivity ratios [1]. The 8-methyl-7-(pyrrolidin-1-yl) substitution pattern represents a distinct chemotype that differs from the 6-benzhydryl-4-amino-quinolin-2-one series (CB1 inverse agonists with Ki values in the low nanomolar range) and from the quinolin-2-one-3-carboxamide series (CB2-selective ligands with nanomolar Ki and >100-fold CB2/CB1 selectivity) [1][2][3]. Without experimental binding data for this specific substitution pattern, assuming functional equivalence to any related quinolinone analog is scientifically unjustified. The pyrrolidine substituent at position 7 introduces conformational and electronic features distinct from analogs bearing pyrrolidine at position 4, 6, or fused bicyclic systems, with documented consequences for target engagement in related quinoline chemical space [3][4].

Quantitative Differentiation Evidence: 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol vs. Closest Structural Analogs and In-Class Reference Compounds


Molecular Weight and Topological Polar Surface Area Differentiation from Naphthoylindole Synthetic Cannabinoids

8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol (MW = 228.29 Da; TPSA = 36.36 Ų) is substantially smaller and more polar than the prototypical naphthoylindole synthetic cannabinoid JWH-018 (MW = 341.45 Da; TPSA = 22.00 Ų). The 33% reduction in molecular weight and 65% increase in TPSA predicts significantly different blood-brain barrier permeability, tissue distribution, and metabolic clearance profiles [1]. These physicochemical differences directly impact its suitability for forensic method development, as extraction recovery rates, chromatographic retention times, and ionization efficiencies differ markedly between the two chemotypes [2].

Cheminformatics Drug design Physicochemical property prediction

Regioisomeric Substitution Pattern Differentiation from 6-Pyrrolidine Quinolin-2-one Androgen Receptor Modulators

The 7-(pyrrolidin-1-yl) substitution of the target compound represents a distinct regioisomeric arrangement relative to the published 6-(1-pyrrolidine)quinolin-2(1H)-one series, which was developed as selective androgen receptor modulators (SARMs) with a lead compound demonstrating sub-micromolar androgen receptor binding [1][2]. The 6-pyrrolidine SARMs bind the androgen receptor ligand-binding domain; the positional shift to C7 fundamentally reorients the pyrrolidine moiety relative to the quinolinone core, which is expected to abolish androgen receptor engagement while potentially enabling cannabinoid receptor interactions [2][3]. This positional isomer distinction has been explicitly recognized in patent disclosures covering quinolino-pyrrolidin-2-one compounds for distinct therapeutic indications (ATM kinase inhibition vs. SARM activity) [3].

Selective androgen receptor modulators Nuclear receptors Positional isomer pharmacology

8-Methyl Substitution Effects on Quinolin-2-one Core Electron Density and Metabolic Stability Relative to Unsubstituted Quinolin-2-ol

The 8-methyl group on the quinolin-2-one core serves as a metabolic blocking substituent, sterically hindering CYP1A2-mediated oxidation at the C8 position. Unsubstituted quinolin-2-ol is a known CYP1A2 substrate with rapid hepatic clearance, and published data indicate that 8-methyl substitution on quinoline cores reduces CYP1A2 substrate recognition and metabolic turnover [1][2]. Furthermore, 4-bromo-8-methylquinolin-2-ol has been explicitly identified as a CYP1A2 and CYP2C19 inhibitor, demonstrating that 8-methyl substitution imparts a functional interaction with cytochrome P450 enzymes not present in the unsubstituted parent quinolin-2-ol . While direct metabolic stability data for the target compound are not published, the combination of 8-methyl and 7-pyrrolidine substituents is expected to further alter metabolic soft spots compared to mono-substituted analogs [2].

Metabolic stability Cytochrome P450 Electron density Quantitative structure-metabolism relationships

Structural Differentiation from Quinolinone-3-Carboxylic Acid Antibacterials Bearing 7-Pyrrolidine Substituents

Multiple patents disclose 7-(1-pyrrolidinyl)-3-quinolonecarboxylic acid derivatives as potent broad-spectrum antibacterial agents targeting DNA gyrase and topoisomerase IV, with reported MIC₉₀ values ≤0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) for optimized members of this series [1][2]. The target compound 8-methyl-7-(pyrrolidin-1-yl)quinolin-2-ol fundamentally differs from this antibacterial class by: (i) absence of the 3-carboxylic acid pharmacophore essential for gyrase inhibition; (ii) keto tautomer at C2 rather than C4; and (iii) presence of an 8-methyl substituent [1]. Without the 3-carboxylic acid group, the target compound is predicted to lack gyrase/topoisomerase inhibitory activity, redirecting its pharmacological profile toward G-protein-coupled receptor (GPCR) modulation consistent with its synthetic cannabinoid classification .

Antibacterial quinolones Gyrase/ topoisomerase inhibition Scaffold classification Target specificity

Predicted Cannabinoid Receptor Subtype Selectivity Profile Relative to Quinolin-2-one-3-carboxamide CB2-Selective Ligands

Quinolin-2-one-3-carboxamide derivatives have been reported as highly CB2-selective ligands with Ki values in the low nanomolar range and >100-fold CB2/CB1 selectivity, developed for PET imaging applications [1][2]. In contrast, 8-methyl-7-(pyrrolidin-1-yl)quinolin-2-ol lacks the 3-carboxamide moiety that encodes CB2 selectivity in this pharmacophore model. The 7-pyrrolidine substitution pattern, without the extended 3-carboxamide side chain, is structurally more analogous to non-selective or CB1-preferring cannabinoid chemotypes [3]. This fundamental pharmacophoric distinction means that the target compound cannot serve as a substitute for CB2-selective quinolinone reference standards in receptor binding assays or in vitro functional studies.

CB2 receptor Cannabinoid receptor subtype selectivity PET imaging ligands GPCR pharmacology

8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol: Evidence-Backed Application Scenarios for Forensic, Cheminformatics, and Pharmacological Research


Forensic Toxicology Reference Standard for LC-MS/MS and GC-MS Method Development Targeting Quinolinone-Based Synthetic Cannabinoids

The compound's unique combination of a quinolin-2-one core, 8-methyl group, and 7-pyrrolidine substituent represents a distinct chemotype within the NPS landscape . Its molecular weight (228.29 Da) and polar surface area (36.36 Ų) differ significantly from naphthoylindole and indazole carboxamide synthetic cannabinoids, requiring dedicated method development for extraction, chromatographic separation, and mass spectrometric detection. Forensic laboratories developing targeted or non-targeted screening methods for emerging synthetic cannabinoids require this compound as an authentic reference material to establish retention time, precursor/product ion transitions, and limit of detection parameters specific to the quinolinone subclass [1].

Cheminformatics Benchmarking and QSAR Model Validation for Cannabinoid Receptor Ligand Prediction

As a structurally defined quinolinone with a pyrrolidine substituent at C7 and a methyl group at C8, the compound provides a valuable test case for in silico models predicting cannabinoid receptor binding from molecular descriptors. Its divergence from the well-characterized 6-pyrrolidine SARM series and 3-carboxamide CB2 ligands makes it particularly useful for assessing the domain of applicability of QSAR models trained on existing quinolinone datasets [1]. Computational chemists can use this compound to probe whether machine learning models extrapolate accurately to new substitution patterns within the quinolin-2-one chemical space.

Metabolic Pathway Elucidation Studies for 8-Methyl-7-Pyrrolidinyl Quinolinones

The 8-methyl substituent on the quinolinone core is expected to alter CYP-mediated metabolic pathways relative to unsubstituted quinolin-2-ol, as supported by evidence that 8-methyl substitution shifts the compound from a CYP substrate to a CYP inhibitor/interactor profile [1]. In vitro hepatocyte incubation studies using this reference standard can elucidate whether the 7-pyrrolidine ring undergoes CYP-mediated oxidation, N-dealkylation, or lactam formation, and whether the 8-methyl group provides metabolic shielding at the C8 position. Such data are essential for identifying urinary biomarkers in clinical and forensic toxicology.

Pharmacological Receptor Profiling for Class-Level Annotation of Quinolinone Synthetic Cannabinoids

While direct CB1/CB2 binding data are not publicly available for this specific compound, its classification as a synthetic cannabinoid positions it for broad-panel GPCR screening (including CB1, CB2, GPR55, GPR18, and serotonin receptor subtypes) to establish its receptorome fingerprint. Comparison of its receptor activation/inhibition profile against published data for 6-benzhydryl-4-amino-quinolin-2-ones (CB1 inverse agonists, Ki low nanomolar) and quinolin-2-one-3-carboxamides (CB2-selective, Ki low nanomolar, >100-fold selectivity) will define the structure-activity relationship landscape for the 7-pyrrolidine-8-methyl substitution pattern [1][2].

Quote Request

Request a Quote for 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.